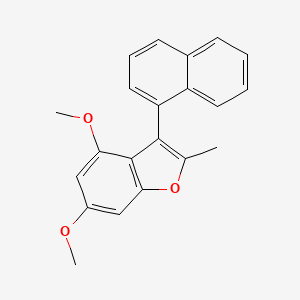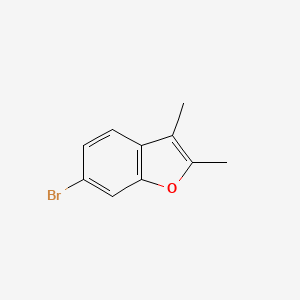![molecular formula C13H14OS B12900014 3-[3-(Phenylsulfanyl)propyl]furan CAS No. 89171-61-9](/img/structure/B12900014.png)
3-[3-(Phenylsulfanyl)propyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Phenylsulfanyl)propyl]furan is a compound belonging to the class of furan-based compounds. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of the phenylsulfanyl group attached to the propyl chain makes this compound unique and interesting for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Phenylsulfanyl)propyl]furan typically involves the cyclization of haloallenyl ketones using gold (III) catalysts. This method proceeds through a 1,2-migration of a halogen atom, introducing a substituent at the C-3 position of the furan ring .
Industrial Production Methods: Industrial production of furan derivatives often involves the use of biomass-derived feedstocks such as furfural. The process includes catalytic hydrogenation and subsequent functionalization to introduce the desired substituents .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[3-(Phenylsulfanyl)propyl]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrofurans.
Substitution: Halogenated or nitrated furans.
Applications De Recherche Scientifique
3-[3-(Phenylsulfanyl)propyl]furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-[3-(Phenylsulfanyl)propyl]furan involves its interaction with various molecular targets. The furan ring can undergo ring-opening reactions, which can be harnessed for generating tailored products. The phenylsulfanyl group can interact with biological targets, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
Furfural: A furan derivative used as a precursor for various chemicals.
Furfuryl Alcohol: Used in the production of resins and polymers.
2,5-Furandicarboxylic Acid: A promising bio-based alternative to terephthalic acid in the production of polyesters.
Uniqueness: 3-[3-(Phenylsulfanyl)propyl]furan is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to other furan derivatives.
Propriétés
Numéro CAS |
89171-61-9 |
|---|---|
Formule moléculaire |
C13H14OS |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
3-(3-phenylsulfanylpropyl)furan |
InChI |
InChI=1S/C13H14OS/c1-2-6-13(7-3-1)15-10-4-5-12-8-9-14-11-12/h1-3,6-9,11H,4-5,10H2 |
Clé InChI |
AVZFGNHJQQXHCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCCC2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)


![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)

![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B12900003.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)



